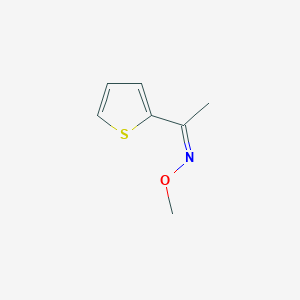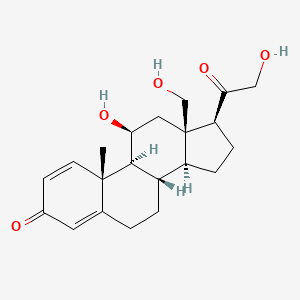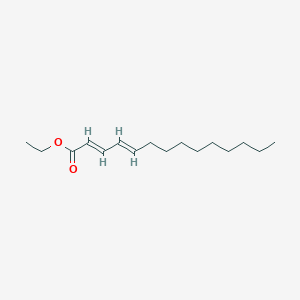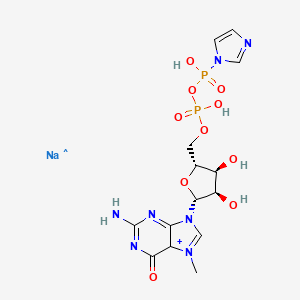
CID 169488340
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 169488340” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, maintained by the National Center for Biotechnology Information (NCBI)
Chemical Reactions Analysis
CID 169488340 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 169488340 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving biochemical pathways and molecular interactions.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action for CID 169488340 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes or receptors, thereby modulating biological processes.
Comparison with Similar Compounds
CID 169488340 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can focus on differences in reactivity, stability, and applications.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for research and industrial applications. Further studies on its synthesis, reactions, and applications will continue to expand our understanding of this compound.
Properties
Molecular Formula |
C14H20N7NaO10P2+ |
|---|---|
Molecular Weight |
531.29 g/mol |
InChI |
InChI=1S/C14H19N7O10P2.Na/c1-19-6-21(11-8(19)12(24)18-14(15)17-11)13-10(23)9(22)7(30-13)4-29-33(27,28)31-32(25,26)20-3-2-16-5-20;/h2-3,5-10,13,22-23H,4H2,1H3,(H3-,15,18,24,25,26,27,28);/p+1/t7-,8?,9-,10-,13-;/m1./s1 |
InChI Key |
YUTXTFZMYIGWNJ-HCKRCJGQSA-O |
Isomeric SMILES |
C[N+]1=CN(C2=NC(=NC(=O)C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(N4C=CN=C4)O)O)O.[Na] |
Canonical SMILES |
C[N+]1=CN(C2=NC(=NC(=O)C21)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(N4C=CN=C4)O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


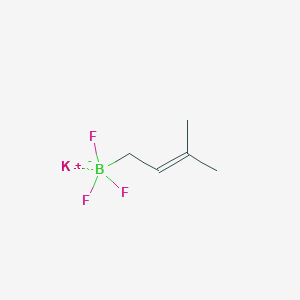
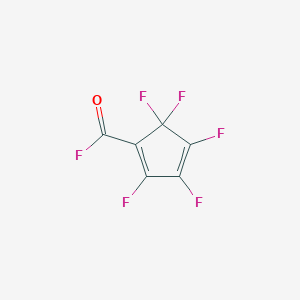
![[(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405803.png)
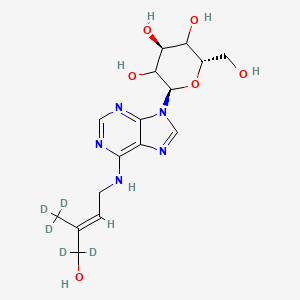
![N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide](/img/structure/B13405831.png)
![5-Fluoro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B13405837.png)
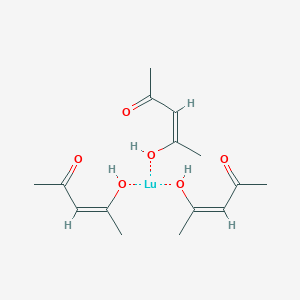

![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13405850.png)


